Cas no 88-14-2 (2-Furoic acid)

2-Furoic acid is an organic compound offering versatility in its applications due to its moderate acidity and ability to participate in various chemical reactions. This characteristic makes it a valuable intermediate for the synthesis of pharmaceuticals, dyes, and other specialty chemicals, allowing for efficient production processes.
2-Furoic acid structure
2-Furoic acid structure
商品名:2-Furoic acid
CAS番号:88-14-2
MF:C5H4O3
メガワット:112.083461761475
MDL:MFCD00003238
CID:34453
PubChem ID:6919

2-Furoic acid 化学的及び物理的性質

名前と識別子

    • Furan-2-carboxylic acid
    • 2-FURANCARBOXYLIC ACID CHLORIDE
    • 2-FUROYL CHLORIDE
    • FURAN-2-CARBONYL CHLORIDE
    • FUROYL CHLORIDE
    • TIMTEC-BB SBB004224
    • 2-Furancarbosylicacid
    • a-Furoicacid
    • alpha-Furancarboxylic acid
    • Furancarbonylicacid
    • Furancarboxylic acid-(2)
    • furancarboxylicacid
    • Furoica
    • Kyselina 2-furoova
    • Kyselina pyroslizova
    • 2-Furoic acid
    • 2-Furancarboxylic Acid
    • 2-FURANCARBONYL CHLORIDE
    • 2-furan-carboxylic acid
    • 2-Furanoic acid
    • 2-furanyl-carboxylic acid
    • Furoic acid
    • pyromucic acid
    • [ "" ]
    • 2-Carboxyfuran
    • Furancarboxylic acid
    • alpha-Furoic acid
    • 2-Furoate
    • Kyselina 2-furoova [Czech]
    • Kyselina pyroslizova [Czech]
    • .alpha.-Furoic acid
    • .alpha.-Furancarboxylic acid
    • 2-Furoic acid [per EINECS]
    • CHE
    • 2-Furoic acid (7CI, 8CI)
    • NSC 58965
    • NSC 8842
    • α-Furancarboxylic acid
    • α-Furoic acid
    • acide 2-furoique
    • acido 2-furoico
    • Furan-2-carbonsaeure
    • 2-Furoic acid,98%
    • MDL: MFCD00003238
    • インチ: 1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
    • InChIKey: SMNDYUVBFMFKNZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=CO1)O
    • BRN: 0110149

計算された属性

  • せいみつぶんしりょう: 112.016044g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.5
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 112.016044g/mol
  • 単一同位体質量: 112.016044g/mol
  • 水素結合トポロジー分子極性表面積: 50.4Ų
  • 重原子数: 8
  • 複雑さ: 99.8
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.324 g/mL at 25 °C(lit.)
  • ゆうかいてん: 128-132 °C (lit.)
  • ふってん: 230-232 °C(lit.)
  • フラッシュポイント: 137 ºC
  • 屈折率: n20/D 1.531(lit.)
  • ようかいど: 37g/l
  • すいようせい: 36 g/L (20 ºC)
  • PSA: 50.44000
  • LogP: 0.97780
  • 酸性度係数(pKa): 3.16(at 25℃)
  • じょうきあつ: 0.0±0.5 mmHg at 25°C
  • マーカー: 4307
  • ようかいせい: エタノールとエーテルに溶解し、水に部分的に溶解する

2-Furoic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:UN 3265 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37/39-S45-S36
  • 福カードFコード:10-19-21
  • RTECS番号:LV1763000
  • 危険物標識: C
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • TSCA:Yes
  • リスク用語:R34; R36/37/38

2-Furoic acid 税関データ

  • 税関コード:29321900
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Furoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-W012946-10mM*1 mL in DMSO
2-Furoic acid
88-14-2 ≥98.0%
10mM*1 mL in DMSO
¥550 2023-09-01
Ambeed
A117549-1kg
Furan-2-carboxylic acid
88-14-2 95%
1kg
$40.0 2024-05-30
Ambeed
A117549-25g
Furan-2-carboxylic acid
88-14-2 95%
25g
$5.0 2024-05-30
DC Chemicals
DC20144-100 mg
2-Furoic acid
88-14-2 >98%
100mg
$50.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F160A-100g
2-Furoic acid
88-14-2 98%
100g
¥48.0 2022-05-30
eNovation Chemicals LLC
D631521-1kg
2-Furoic acid
88-14-2 97%
1kg
$350 2024-06-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47506-100mg
2-Furoic acid (Furan-2-carboxylic acid)
88-14-2 98%
100mg
¥445.00 2023-09-08
Apollo Scientific
OR10949-500g
2-Furoic acid
88-14-2 95%
500g
£20.00 2025-02-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5544-50 mg
2-Furoic acid
88-14-2 100.00%
50mg
¥291.00 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY012950-1000g
2-Furoic Acid
88-14-2 ≥98%
1000g
¥187.00 2024-07-09

2-Furoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Silica ;  3.5 h, 120 °C
リファレンス
Solvent-free cleavage of tert-butyl esters under microwave conditions
Park, Doo Han; et al, Bulletin of the Korean Chemical Society, 2009, 30(1), 230-232

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite Solvents: Water
リファレンス
Microwave-assisted oxidation of α-substituted carbonyl compounds to carboxylic acids in aqueous media
Yang, D. T. C.; et al, Synthetic Communications, 1997, 27(18), 3235-3239

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Perfluorobutyl iodide ;  25 h, rt
リファレンス
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
Wang, Rui; et al, Organic Letters, 2022, 24(10), 2020-2024

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thiophenol Catalysts: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone
リファレンス
A mild and chemoselective method for ester O-alkyl cleavage using in situ generated potassium thiophenoxide from catalytic quantities of base
Sharma, Lalima; et al, Tetrahedron, 1999, 55(31), 9595-9600

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thiophenol Catalysts: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone
リファレンス
Influence of Hydrogen Bonding in the Activation of Nucleophiles: PhSH-(Catalytic) KF in N-Methyl-2-pyrrolidone as an Efficient Protocol for Selective Cleavage of Alkyl/Aryl Esters and Aryl Alkyl Ethers under Nonhydrolytic and Neutral Conditions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2002, 67(8), 2541-2547

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 min, 180 °C
リファレンス
DMSO/I2 mediated C-C bond cleavage of α-ketoaldehydes followed by C-O bond formation: a metal-free approach for one-pot esterification
Venkateswarlu, Vunnam; et al, Organic & Biomolecular Chemistry, 2015, 13(29), 7973-7978

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite Solvents: Water
リファレンス
Oxidation of α-substituted carbonyl compounds to carboxylic acids in aqueous media using ultrasound
Yang, D. T. C.; et al, Synthetic Communications, 1997, 27(9), 1601-1605

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  30 min
1.2 Reagents: Sodium thiosulfate
1.3 Catalysts: Amidase ,  Nitrile hydratase Solvents: Water ;  60 min
リファレンス
Control of the nitrile-hydrolyzing enzyme activity in Rhodococcus rhodochrous IFO 15564: preferential action of nitrile hydratase and amidase depending on the reaction condition factors and its application to the one-pot preparation of amides from aldehydes
Kashiwagi, Mieko; et al, Journal of Molecular Catalysis B: Enzymatic, 2004, 29(1-6), 249-258

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Acetonitrile ,  Water ;  1.5 h, reflux
1.2 Reagents: Manganese oxide (MnO2)
リファレンス
Methyltrioxorhenium-catalyzed oxidative cleavage of α-hydroxycarbonyl compounds to carboxylic acids with hydrogen peroxide
Jain, Suman L.; et al, Synthetic Communications, 2003, 33(22), 3875-3878

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ;  6 h, 1 atm, 20 °C
リファレンス
Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds
Wu, Jieqing; et al, Green Chemistry, 2023, 25(3), 940-945

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  35 °C
リファレンス
Synthesis, biological evaluation and molecular docking studies of indeno[1,2-c]pyrazole derivatives as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2)
Ahmadi, Farzaneh; et al, Bioorganic Chemistry, 2021, 110,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Water ;  5 h, pH 7, 30 °C
リファレンス
A versatile Pseudomonas putida KT2440 with new ability: selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid
Xu, Qianqian; et al, Bioprocess and Biosystems Engineering, 2020, 43(1), 67-73

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Nickel selenide ,  Selenium ,  Iron-nickel alloy Solvents: Water ;  rt
リファレンス
Grass-like NixSey nanowire arrays shelled with NiFe LDH nanosheets as a 3D hierarchical core-shell electrocatalyst for efficient upgrading of biomass-derived 5-hydroxymethylfurfural and furfural
Zhong, Yan; et al, Catalysis Science & Technology, 2022, 12(1), 201-211

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Tetrahydrofuran ;  1 atm, rt; 24 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Carboxylation of organoboronic esters catalyzed by N-heterocyclic carbene copper(I) complexes
Ohishi, Takeshi; et al, Angewandte Chemie, 2008, 47(31), 5792-5795

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hydroxide Catalysts: Sodium chloride Solvents: Water ;  8 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
A simple and efficient oxidation of primary and secondary benzylamines to acids using table salt in aqueous medium
Kushawaha, Ajay Kishor; et al, Tetrahedron, 2021, 101,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: N-Hydroxyphthalimide ,  Iodobenzene Solvents: Acetonitrile ,  Water ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether ,  Water ;  10 min, rt
リファレンス
Catalytic hypervalent iodine oxidation of alcohols to the corresponding carbonyl compounds using N-hydroxyphthalimide (NHPI) and m-chloroperbenzoic acid
Zhu, Chenjie; et al, Canadian Journal of Chemistry, 2010, 88(4), 362-366

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Magnesium nitrate ,  Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) ,  Aluminum nitrate Solvents: Water ;  2 h, 6 bar, 110 °C
リファレンス
Liquid phase furfural oxidation under uncontrolled pH in batch and flow conditions: The role of in situ formed base
Roselli, Alessandra; et al, Catalysts, 2020, 10(1),

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Purification and characterization of nitrilase responsible for the enantioselective hydrolysis from Acinetobacter sp. AK 226
Yamamoto, Keizou; et al, Agricultural and Biological Chemistry, 1991, 55(6), 1459-66

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; et al, Tetrahedron Letters, 2017, 58(25), 2512-2516

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 2963687-38-7 Solvents: Water ;  24 h, 100 °C
リファレンス
Ni(II)-catalyzed oxidative deamination of benzyl amines with water
Pal, Nilay Kumar; et al, Green Chemistry, 2023, 25(16), 6212-6217

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Synthesis of amides from carboxylic acids and derivatives
Ziegler, T., Science of Synthesis, 2005, 21, 43-75

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Chlorobenzene ;  110 °C; 110 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ;  110 °C
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones
Xu, Liang; et al, Synlett, 2018, 29(11), 1505-1509

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Methanol
リファレンス
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; et al, Synthesis, 2009, (7), 1127-1130

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride ,  Oxygen Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 h, 100 °C
リファレンス
Iodine-catalyzed oxidative C-C bond cleavage for benzoic acids and benzamides from alkyl aryl ketones
Sathyanarayana, Pochampalli; et al, RSC Advances, 2016, 6(27), 22749-22753

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: 1,1′-Bis(di-tert-butylphosphino)ferrocene ,  Benzoyliodo[tris(1,1-dimethylethyl)phosphine]palladium Solvents: 2-Methyltetrahydrofuran ;  18 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
リファレンス
Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide
Korsager, Signe; et al, Journal of the American Chemical Society, 2013, 135(8), 2891-2894

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) Solvents: 1,1,2,2-Tetrachloroethane ;  24 h, 115 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 6
リファレンス
An efficient FeCl3-promoted O-alkyl cleavage of esters to carboxylic acids
Lian, Xiaoyan; et al, Applied Organometallic Chemistry, 2011, 25(6), 443-447

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  20 h, reflux
リファレンス
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; et al, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  6-Bromobenzothiazole Solvents: Acetonitrile ,  Water ;  24 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Light-Promoted Chlorine-Radical-Mediated Oxidation of Benzylic C(sp3)-H Bonds utilizing Air as Oxidant
Xu, Ning; et al, Advanced Synthesis & Catalysis, 2023, 365(2), 142-147

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Water Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: 1,4-Dioxane ;  48 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Catalytic Oxidative Deamination by Water with H2 Liberation
Tang, Shan ; et al, Journal of the American Chemical Society, 2020, 142(49), 20875-20882

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Ethylaluminum dichloride ,  2,6-Dibromopyridine Solvents: Toluene ,  Hexane ;  3 h, 3 MPa, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
EtAlCl2/2,6-Disubstituted Pyridine-Mediated Carboxylation of Alkenes with Carbon Dioxide
Tanaka, Shinya; et al, Organic Letters, 2016, 18(11), 2576-2579

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Palladium Solvents: Water ;  36 h, 1 atm, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cubic nanocasted polyaniline-ordered mesoporous carbon composite and its application for enhanced catalytic activity of palladium nanoparticles in the aerobic oxidation of alcohols in water
Najafvand-Derikvandi, Sepideh; et al, Molecular Catalysis, 2020, 496,

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Galactose oxidase ,  Xanthine dehydrogenase Solvents: Acetonitrile ,  Water ;  16 h, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis
Bechi, Beatrice; et al, Green Chemistry, 2014, 16(10), 4524-4529

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Potassium persulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ;  24 h, 50 °C
リファレンス
An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids
Jiang, Feng; et al, Dalton Transactions, 2021, 50(36), 12413-12418

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  16 h, 20 atm, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

2-Furoic acid Raw materials

2-Furoic acid Preparation Products

2-Furoic acid サプライヤー

atkchemica
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(CAS:88-14-2)2-Furoic acid
注文番号:CL18618
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:41
価格 ($):discuss personally

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